molecular formula C10H11N B1334511 2,6-Dimethylphenylacetonitrile CAS No. 54708-14-4

2,6-Dimethylphenylacetonitrile

Cat. No. B1334511
CAS RN: 54708-14-4
M. Wt: 145.2 g/mol
InChI Key: ABOLDLVTFQCAHP-UHFFFAOYSA-N
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Description

2,6-Dimethylphenylacetonitrile is a chemical compound that is related to various research areas, including polymerization processes and the synthesis of heterocyclic compounds. It is structurally related to 2,6-dimethylphenol, which is used in the synthesis of high-performance engineering plastics through copper-catalyzed oxidative coupling .

Synthesis Analysis

The synthesis of compounds related to 2,6-dimethylphenylacetonitrile often involves catalytic processes. For instance, the oxidative polymerization of 2,6-dimethylphenol, which is structurally similar, can be catalyzed by copper complexes in the presence of acetonitrile . Additionally, the synthesis of complex heterocyclic compounds, such as 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo-[b]-pyran-3-carbonitrile, can be achieved under microwave irradiation, which suggests a potential route for derivatives of 2,6-dimethylphenylacetonitrile .

Molecular Structure Analysis

The molecular structure of compounds related to 2,6-dimethylphenylacetonitrile can be elucidated using various spectroscopic techniques and computational methods. For example, the structure of a bicyclic ortho-aminocarbonitrile derivative was determined using single crystal X-ray diffraction and further analyzed through density functional theory (DFT) . These techniques could be applied to 2,6-dimethylphenylacetonitrile to gain insights into its molecular geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of nitrile compounds is a subject of interest in chemical research. For instance, the reaction of pentafluorophenylacetonitrile with guanidine-like bases has been studied, revealing the formation of substituted dimers and oligomers . This suggests that 2,6-dimethylphenylacetonitrile could also participate in similar reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrile-containing compounds are crucial for their application in various fields. For example, the study of novel quinoline-carbonitrile derivatives included an analysis of their thermodynamic properties, chemical reactivity, and nonlinear optical behavior . These properties are important for understanding the behavior of 2,6-dimethylphenylacetonitrile in different environments and for potential applications in materials science.

Scientific Research Applications

Polymerization Enhancement

2,6-Dimethylphenylacetonitrile has been found to significantly increase the polymerization rate of 2,6-dimethylphenol, particularly when used in conjunction with copper catalysts in acetonitrile. This enhancement is attributed to acetonitrile's ability to act as a labile ligand for copper and prevent catalyst poisoning through hydrolysis. Such advancements are crucial in producing high-performance engineering plastics like poly(2,6-dimethyl-1,4-phenylene ether) (PPE) (Gamez et al., 2001).

Ligand Influence in Catalytic Activities

Research has demonstrated the significance of N,O-containing ligands in the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol. The study highlighted how steric and electronic effects of these ligands influence polymerization rates, providing insights into the mechanisms behind these catalytic activities (Guieu et al., 2004).

Oxidative Coupling and Catalysis

The oxidative coupling of 2,6-dimethylphenol, catalyzed by copper(II) in the presence of acetonitrile, leads to products like tetramethyl-diphenoquinone. The study of this reaction sheds light on the kinetics and the role of copper(II)-phenoxo complexes in the process, which is of significant interest for the development of high-performance thermoplastics (Tsuruya et al., 1977).

Biodegradation of Plastic Monomers

A study on the biodegradation of 2,6-dimethylphenol by Mycobacterium neoaurum highlighted the potential for microbial degradation as a method to remediate environments contaminated with this compound. This research is crucial in addressing the pollution problems posed by such residues, particularly in the plastics industry (Ji et al., 2019).

Synthesis and Structural Analysis

Research into the synthesis of various triorganotin(IV) compounds using 2,6-dimethylphenol and acetonitrile has contributed to our understanding of the structures and behavior of these complexes in solution. Such studies are important for the development of materials with specific chemical and physical properties (Suzuki et al., 1990).

Electrochemical Synthesis

The electrochemical carboxylation of chloroacetonitrile, studied in acetonitrile, is significant for understanding reactions involving carbon dioxide. Such research is important for the development of sustainable chemical processes and the synthesis of valuable compounds (Isse & Gennaro, 2002).

Safety And Hazards

The safety information for 2,6-Dimethylphenylacetonitrile indicates that it has some hazards associated with it. The compound has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, and H331 . Precautionary statements include P261, P280, P301+P310, and P311 .

properties

IUPAC Name

2-(2,6-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOLDLVTFQCAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398681
Record name 2,6-DIMETHYLPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylphenylacetonitrile

CAS RN

54708-14-4
Record name 2,6-Dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54708-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-DIMETHYLPHENYLACETONITRILE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54708-14-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VF Raaen, JF Eastham - Journal of the American Chemical …, 1960 - ACS Publications
When treated with cyanogen, benzylmagnesium chloride has been found to yield o-tolunitrile. This new o-substitution reaction has been found to occur also with cyanogen and three …
Number of citations: 21 pubs.acs.org
T Prisinzano, H Law, M Dukat, A Slassi… - Bioorganic & medicinal …, 2001 - Elsevier
Sumatriptan, a h5-HT 1D and h5-HT 1B receptor agonist used clinically as a migraine-abortive, produces certain side effects thought to result from its affinity for h5-HT 1B receptors. The …
Number of citations: 35 www.sciencedirect.com
TE Prisinzano - 2000 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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